molecular formula C11H15BrN2 B12956789 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine

2-Bromo-5-(1-methylpiperidin-4-yl)pyridine

Cat. No.: B12956789
M. Wt: 255.15 g/mol
InChI Key: QIBFZITTXISOOZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-methylpiperidin-4-yl)pyridine is a heterocyclic organic compound that features a bromine atom and a piperidine ring attached to a pyridine core.

Preparation Methods

The synthesis of 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Bromo-5-(1-methylpiperidin-4-yl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Scientific Research Applications

2-Bromo-5-(1-methylpiperidin-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

2-Bromo-5-(1-methylpiperidin-4-yl)pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for particular applications .

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

2-bromo-5-(1-methylpiperidin-4-yl)pyridine

InChI

InChI=1S/C11H15BrN2/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3

InChI Key

QIBFZITTXISOOZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CN=C(C=C2)Br

Origin of Product

United States

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